molecular formula C8H4ClF3O2 B1600843 3-Chloro-2-trifluoromethylbenzoic acid CAS No. 857061-43-9

3-Chloro-2-trifluoromethylbenzoic acid

Cat. No.: B1600843
CAS No.: 857061-43-9
M. Wt: 224.56 g/mol
InChI Key: DAVGYAZXHZUVIQ-UHFFFAOYSA-N
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Description

“3-Chloro-2-trifluoromethylbenzoic acid” is a chemical compound with the CAS Number: 857061-43-9 . It has a molecular weight of 224.57 and is typically available in powder form .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H4ClF3O2 . Its average mass is 224.564 Da and its monoisotopic mass is 223.985199 Da .


Physical and Chemical Properties Analysis

“this compound” is a powder . It has a melting point between 117-121 degrees Celsius .

Scientific Research Applications

Organic Synthesis Applications

3-Chloro-2-trifluoromethylbenzoic acid serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it's used in the development of antimicrobial 3-quinolinecarboxylic acid drugs through a practical synthesis method that involves nitration, esterification, and hydrolysis with a 70% overall yield. This method showcases an improved yield and controllable reaction conditions, highlighting the compound's utility in pharmaceutical synthesis (Zhang et al., 2020).

Material Science Applications

In material science, this compound derivatives are involved in the creation of polymerizable benzoic acid derivatives for constructing liquid-crystalline complexes. These complexes exhibit properties like smectic A liquid crystal phases, which are useful for photopolymerization processes. This application demonstrates the compound's role in advancing materials with specific structural and optical properties (Kishikawa et al., 2008).

Environmental Science Applications

In environmental science, derivatives of this compound are studied for their role in the degradation of pollutants. The electrochemical oxidation of dihydroxybenzoic acids at a platinized titanium electrode, for instance, shows promise for water disinfection and treatment, reducing the formation of harmful trihalomethane compounds. This research underlines the compound's potential in developing environmentally friendly water treatment technologies (Leite et al., 2003).

Safety and Hazards

The safety information for “3-Chloro-2-trifluoromethylbenzoic acid” includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

The trifluoromethyl group is known for its abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Therefore, compounds like “3-Chloro-2-trifluoromethylbenzoic acid” could potentially have significant applications in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVGYAZXHZUVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470162
Record name 3-Chloro-2-trifluoromethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857061-43-9
Record name 3-Chloro-2-trifluoromethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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